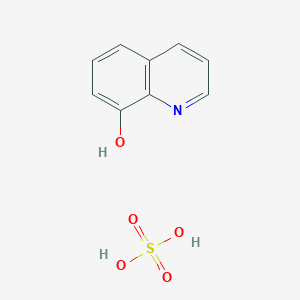

8-Hydroxyquinolinium hydrogen sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Hydroxyquinolinium hydrogen sulphate (CAS 134-31-6), also known as bis(8-hydroxyquinolinium) sulphate, is a proton-transfer compound formed by the reaction of 8-hydroxyquinoline (8-HQ) with sulphuric acid. Its molecular formula is 2(C₉H₇NO)·H₂SO₄, with a molecular weight of 388.39 g/mol . Structurally, it comprises two 8-hydroxyquinolinium cations linked via a sulphate anion (Fig. 1). The compound is characterized by its melting point of 182°C and high water solubility (>10 g/100 mL at 19°C) .

The 8-HQ moiety confers strong chelating properties, enabling the formation of stable complexes with metal ions like Cu²⁺, Zn²⁺, and Fe³⁺ . This property underpins its applications as a fungistat, antiseptic, and metal-chelating agent in pharmaceuticals and agrochemicals . Additionally, its crystalline structure exhibits hydrogen bonding between the sulphate anion and hydroxyl groups of the quinolinium cations, which stabilizes the lattice and influences its physicochemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyquinolinium hydrogen sulphate typically involves the reaction of quinolin-8-ol with sulfuric acid. The process can be carried out in an alcoholic solution, which is then allowed to evaporate at ambient conditions to yield the final crystalline product . Another method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and reduction with sodium dithionite in a mixture of tetrahydrofuran and water .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinolinium hydrogen sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-one.

Reduction: Reduction reactions can convert it back to quinolin-8-ol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium azide and various sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinolin-8-one

Reduction: Quinolin-8-ol

Substitution: Various sulfonate derivatives, depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

1. Metal Chelation and Neuroprotection

8-Hydroxyquinolinium derivatives are known for their metal-chelating properties, which play a vital role in restoring metal balance in biological systems. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The chelation of metal ions like iron and copper helps mitigate oxidative stress, a significant contributor to neurodegeneration .

Case Study: Clioquinol

- Compound: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

- Application: Investigated for its neuroprotective effects in Alzheimer's patients.

- Findings: Demonstrated potential in reducing cognitive decline through metal chelation and antioxidant activity .

2. Antimicrobial Activity

8-HQHS exhibits strong antimicrobial properties, making it effective against various pathogens. Its application as a topical antiseptic highlights its utility in treating infections without harming the beneficial flora .

Table 1: Antimicrobial Efficacy of 8-HQHS

3. Agricultural Applications

In agriculture, 8-HQHS serves as a fungicide due to its ability to inhibit fungal growth while being non-toxic to beneficial organisms. It is utilized in horticulture to protect crops from fungal infections .

Case Study: Horticultural Use

- Application: Used as a treatment for common horticultural pathogens.

- Results: Effective in reducing fungal infections with minimal environmental impact .

Medical Applications

1. Topical Antiseptic

8-HQHS is employed as a powerful non-toxic antiseptic for external use. Its effectiveness against various skin pathogens makes it suitable for formulations aimed at treating skin infections .

2. Treatment of Gynecological Infections

The compound has been used internally to treat gynecological infections such as vaginitis and metritis. It helps restore the vaginal pH balance while being gentle on the intestinal flora .

Cosmetic Applications

In cosmetics, 8-HQHS is included as an active ingredient in deodorants and anti-perspirants due to its antiseptic properties. It helps control odor by inhibiting bacterial growth on the skin .

Mechanism of Action

The mechanism of action of 8-Hydroxyquinolinium hydrogen sulphate involves its ability to chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound forms stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. It also acts as a transcription inhibitor, interfering with the transcription machinery of cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of 8-Hydroxyquinolinium Derivatives

Key Observations :

- Anion Influence: Sulphate derivatives (e.g., this compound) generally exhibit higher water solubility than sulfonate or carboxylate analogues (e.g., p-toluene sulfonate derivatives) due to stronger ionic interactions .

- Substituent Effects : Halogenation (e.g., 5-chloro substitution) enhances biological activity but reduces thermal stability .

- Optical Properties: Nitro- and carboxy-substituted derivatives (e.g., 8-hydroxy-5-nitroquinolinium p-toluene sulfonate) show superior NLO responses compared to the parent sulphate .

Key Findings :

- The sulphate derivative demonstrates broad-spectrum fungistatic activity , attributed to its ability to disrupt metal-dependent enzymes in pathogens .

- 5-Chloro substitution significantly enhances antibacterial potency, likely due to increased lipophilicity and membrane penetration .

- Derivatives like hydrogen squarate prioritize material science applications over biological uses due to their crystalline stability and NLO properties .

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing 8-hydroxyquinolinium hydrogen sulphate in a laboratory setting?

The compound can be synthesized via solid-state grinding of 8-hydroxyquinoline with an organic acid (e.g., oxalic acid) under ambient conditions, yielding high-purity crystals suitable for crystallography . Alternatively, slow evaporation solution growth using polar solvents (e.g., methanol/water mixtures) produces single crystals for structural and optical studies . Both methods require stoichiometric control to ensure proton transfer and avoid byproducts.

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) is critical for resolving the molecular structure, hydrogen-bonding networks, and space group assignments (e.g., monoclinic systems like C2/c or P21/n) .

- FT-IR spectroscopy identifies functional groups (e.g., O–H stretching at ~3400 cm⁻¹ and S–O vibrations from sulfate) .

- UV-Vis spectroscopy confirms charge-transfer interactions, with absorbance peaks typically near 410 nm .

- Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition steps correlated with sulfate loss (~200–300°C) .

Q. How does this compound function as a chelating agent, and which metal ions are most relevant?

The compound acts as a bidentate ligand , coordinating through the hydroxyl oxygen and quinoline nitrogen. It forms stable complexes with transition metals like Fe³⁺, Cu²⁺, and Zn²⁺, which are studied for catalytic or antimicrobial applications . Metal-binding efficiency can be quantified via spectrophotometric titration using Fehling’s solution, with absorbance measured at 410 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different studies?

Discrepancies in reported crystal parameters (e.g., space groups or hydrogen-bond geometries) require rigorous refinement protocols using software like SHELXL . For example:

- Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., O–H⋯O vs. C–H⋯O bonds) .

- Cross-reference powder XRD patterns with single-crystal data to rule out polymorphic variations .

- Use multipole refinement to model electron density accurately, particularly for proton-transfer regions .

Q. What experimental and computational methods are used to analyze nonlinear optical (NLO) properties?

- Second harmonic generation (SHG) via the Kurtz-Perry powder technique quantifies NLO efficiency, with reported values up to 285 × 10⁻³⁰ esu (750× urea) .

- Frontier molecular orbital (FMO) analysis calculates the HOMO-LUMO gap (e.g., 3.2–3.5 eV) to predict charge-transfer behavior .

- Hyperpolarizability (β) is derived from density functional theory (DFT) using hybrid functionals like B3LYP .

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties?

- Hydrogen-bond networks (e.g., N⁺–H⋯O⁻ and O–H⋯O) dominate the supramolecular architecture, forming chains or sheets along crystallographic axes .

- π-π stacking between quinoline rings (centroid distances ~3.6–3.7 Å) enhances thermal stability and optical anisotropy .

- Hirshfeld surface fingerprint plots quantify interaction contributions (e.g., 40–50% from O⋯H bonds) .

Q. What experimental designs are recommended for evaluating pharmacological potential against antibiotic-resistant bacteria?

- Minimum inhibitory concentration (MIC) assays using Staphylococcus aureus or Escherichia coli strains, with 8-hydroxyquinolinium derivatives showing MICs as low as 12.5 µg/mL .

- ADMET profiling predicts bioavailability and toxicity, leveraging computational tools like NBO analysis to optimize hydrogen-bond acceptor/donor ratios .

- Synchrotron-based X-ray crystallography resolves metal-chelate complexes in bacterial enzyme active sites (e.g., metalloproteases) .

Q. Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic results with complementary techniques (e.g., SCXRD + FT-IR + TGA) to address inconsistencies .

- Software Tools : Use SHELX for structure refinement , Gaussian for DFT calculations , and CrystalExplorer for Hirshfeld surface mapping .

Properties

CAS No. |

1130-05-8 |

|---|---|

Molecular Formula |

C9H9NO5S |

Molecular Weight |

243.24 g/mol |

IUPAC Name |

quinolin-8-ol;sulfuric acid |

InChI |

InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4) |

InChI Key |

MRUMAIRJPMUAPZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |

Key on ui other cas no. |

148-24-3 |

Pictograms |

Irritant |

Synonyms |

8-hydroxyquinolinium hydrogen sulphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.